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Compound of Interest

Compound Name: Ald-Ph-amido-C2-nitrate

Cat. No.: B3102122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for
Ald-Ph-amido-C2-nitrate, a valuable building block in medicinal chemistry and drug
development, particularly in its role as a non-cleavable linker in Antibody-Drug Conjugates
(ADCs). Due to the limited direct literature on the synthesis of this specific molecule, this guide
outlines a robust, two-step synthetic route based on well-established chemical transformations.
The proposed pathway involves the initial synthesis of an N-aryl-2-chloroacetamide
intermediate, followed by the introduction of the nitrate ester functionality.

Proposed Synthesis Pathway

The synthesis of Ald-Ph-amido-C2-nitrate, chemically named N-(4-formylphenyl)-2-
(nitrooxy)acetamide, can be logically approached in two primary stages:

o Synthesis of N-(4-formylphenyl)-2-chloroacetamide: This initial step involves the acylation of
4-aminobenzaldehyde with chloroacetyl chloride. This is a standard and high-yielding
reaction to form the amide backbone.

« Introduction of the Nitrooxy Group: This transformation can be achieved through a two-step
sequence involving the initial conversion of the chloro-intermediate to a hydroxy-
intermediate, followed by nitration of the alcohol. This indirect route is often more reliable and
higher-yielding than a direct nucleophilic substitution of the chloride with a nitrate salt.
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A detailed workflow for this proposed synthesis is presented below.

Step 1: Amide Formation Step 3: Nitration

Nitrating Agent
(e.g.. HNO3/H2S504)

Ald-Ph-amido-C2-nitrate

e N-(4-formylphenyl)- N-(4-formylphenyl)- N-(4-formylphenyl)-
AR e sl 2-chloroacetamide 2-chloroacetamide 2-hydroxyacetamide

Click to download full resolution via product page
Caption: Proposed three-step synthesis of Ald-Ph-amido-C2-nitrate.

Experimental Protocols

The following protocols are based on established procedures for analogous chemical
transformations and provide a detailed methodology for the proposed synthesis.

Step 1: Synthesis of N-(4-formylphenyl)-2-
chloroacetamide

This procedure is adapted from the general synthesis of N-aryl-2-chloroacetamides.

Materials:

4-Aminobenzaldehyde

Chloroacetyl chloride

Triethylamine or an inorganic base (e.g., K2COs, NaHCO:s)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Standard laboratory glassware and magnetic stirrer
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Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-
aminobenzaldehyde (1.0 eq) and a suitable base (1.1-1.5 eq, e.g., triethylamine) in
anhydrous DCM.

e Cool the mixture to 0 °C in an ice bath.

» Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred
mixture via the dropping funnel.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4-6 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).
» Upon completion, wash the reaction mixture sequentially with water, dilute HCI, and brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

» Purify the crude N-(4-formylphenyl)-2-chloroacetamide by recrystallization or column
chromatography.

Step 2: Synthesis of N-(4-formylphenyl)-2-
hydroxyacetamide

This step involves the hydrolysis of the chloro-intermediate.
Materials:
e N-(4-formylphenyl)-2-chloroacetamide

o A suitable hydrolysis reagent (e.g., aqueous sodium hydroxide or sodium formate followed
by hydrolysis)

e Solvent (e.g., water, acetone/water mixture)
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 Acid for neutralization (e.g., HCI)
Procedure:

e Dissolve N-(4-formylphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent mixture (e.qg.,
acetone/water).

e Add an aqueous solution of a base such as sodium hydroxide (1.1 eq) and heat the mixture
to reflux.

e Monitor the reaction by TLC until the starting material is consumed.
o Cool the reaction mixture to room temperature and neutralize with dilute HCI.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the resulting N-(4-formylphenyl)-2-hydroxyacetamide by recrystallization or column
chromatography.

Step 3: Synthesis of Ald-Ph-amido-C2-nitrate (N-(4-
formylphenyl)-2-(nitrooxy)acetamide)

This final step involves the nitration of the hydroxy-intermediate.

Materials:

N-(4-formylphenyl)-2-hydroxyacetamide

Fuming nitric acid

Sulfuric acid (catalytic amount) or acetic anhydride

Anhydrous DCM

Procedure:
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e In aflask cooled to 0 °C, carefully add N-(4-formylphenyl)-2-hydroxyacetamide (1.0 eq) to a
pre-cooled mixture of fuming nitric acid and a catalytic amount of sulfuric acid (or acetic
anhydride to form acetyl nitrate in situ).

« Stir the reaction mixture at 0 °C and monitor its progress by TLC.

e Once the reaction is complete, carefully pour the mixture onto crushed ice.

o Extract the product with cold DCM.

e Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure at low temperature to avoid decomposition of the nitrate ester.

o Purify the crude Ald-Ph-amido-C2-nitrate by flash column chromatography on silica gel
using a non-polar eluent system.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this
synthesis pathway. The values are illustrative and would need to be confirmed by experimental
analysis.

Table 1: Physicochemical Properties of Key Compounds

Molecular Weight (  Appearance

Compound Name Chemical Formula
g/mol) (Expected)

4-Aminobenzaldehyde  C7H7NO 121.14 Yellowish solid
N-(4-formylphenyl)-2- ] )

) CoHsCINO:2 197.62 Off-white solid
chloroacetamide
N-(4-formylphenyl)-2-

( yp .y) CoHoNOs 179.17 White solid
hydroxyacetamide
Ald-Ph-amido-C2- ] )
CoHsN20s 224.17 Pale yellow oil/solid

nitrate
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Table 2: lllustrative Reaction Parameters and Expected Yields

Reaction Key Solvent Temperatur  Reaction Expected
olven

Step Reagents e (°C) Time (h) Yield (%)

N-(4-

formylphenyl)  Chloroacetyl

-2- chloride, DCM Oto RT 4-6 85-95

chloroacetam  Triethylamine

ide Synthesis

N-(4-
formylphenyl)
-2- Sodium Acetone/Wat
) Reflux 2-4 70-85
hydroxyaceta  hydroxide er
mide
Synthesis
Ald-Ph- _ o
] Fuming nitric

amido-C2- ) ]

) acid, Sulfuric DCM 0 1-2 50-70
nitrate _

) acid

Synthesis

Table 3: Expected Spectroscopic Data for Ald-Ph-amido-C2-nitrate
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Spectroscopic Technique

Expected Key Signals

1H NMR (CDCls, 400 MHz)

510.0 (s, 1H, -CHO), 8.5-8.0 (br s, 1H, -NH),
7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.5 (s, 2H, -
CH2-0)

13C NMR (CDCls, 100 MHz)

5 191 (-CHO), 165 (C=0), 143 (Ar-C), 135 (Ar-
C), 130 (Ar-CH), 120 (Ar-CH), 75 (-CH2-0)

IR (KBr, cm™1)

~3300 (N-H stretch), ~1700 (C=0 stretch,
aldehyde), ~1660 (C=0 stretch, amide), ~1620
& ~1280 (O-NO:2 stretch), ~1600 (C=C stretch,

aromatic)

Mass Spectrometry (ESI+)

miz = 225.04 [M+H]*, 247.02 [M+Na]*

Signaling Pathways and Logical Relationships

The synthesis of Ald-Ph-amido-C2-nitrate is a linear sequence of reactions. The logical flow

from starting materials to the final product is depicted below.
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Starting Materials
(4-Aminobenzaldehyde,
Chloroacetyl chloride

Amide Bond Formation

Chloro-intermediate
(N-(4-formylphenyl)-2-chloroacetamide)

Hydroxy-intermediate
(N-(4-formylphenyl)-2-hydroxyacetamide)

Final Product
Ald-Ph-amido-C2-nitrate

Click to download full resolution via product page
Caption: Logical progression of the Ald-Ph-amido-C2-nitrate synthesis.

This in-depth guide provides a robust and scientifically sound pathway for the synthesis of Ald-
Ph-amido-C2-nitrate. The detailed experimental protocols, structured data tables, and clear
visualizations are intended to be a valuable resource for researchers and professionals in the
field of drug development. It is important to note that all synthetic procedures should be carried
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out by trained chemists in a well-equipped laboratory, adhering to all necessary safety
precautions.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of Ald-Ph-
amido-C2-nitrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3102122#ald-ph-amido-c2-nitrate-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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